molecular formula C22H31NO2S2 B14566348 8-[(2,2-Diethoxyethyl)sulfanyl]-10-(phenylsulfanyl)deca-5,9-dienenitrile CAS No. 61546-47-2

8-[(2,2-Diethoxyethyl)sulfanyl]-10-(phenylsulfanyl)deca-5,9-dienenitrile

Cat. No.: B14566348
CAS No.: 61546-47-2
M. Wt: 405.6 g/mol
InChI Key: DIRWNCSNJYLALL-UHFFFAOYSA-N
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Description

8-[(2,2-Diethoxyethyl)sulfanyl]-10-(phenylsulfanyl)deca-5,9-dienenitrile is an organic compound that features both sulfanyl and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2,2-Diethoxyethyl)sulfanyl]-10-(phenylsulfanyl)deca-5,9-dienenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the sulfanyl group: This can be achieved by reacting an appropriate thiol with an alkyl halide under basic conditions.

    Introduction of the nitrile group: This can be done by converting a primary amine to a nitrile using reagents like sodium cyanide or through dehydration of an amide.

    Coupling reactions: The final compound can be synthesized by coupling the intermediate products using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

8-[(2,2-Diethoxyethyl)sulfanyl]-10-(phenylsulfanyl)deca-5,9-dienenitrile can be used in:

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Exploration as a potential pharmaceutical agent due to its unique functional groups.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-[(2,2-Diethoxyethyl)sulfanyl]-10-(phenylsulfanyl)deca-5,9-dienenitrile would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The sulfanyl and nitrile groups could play a role in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    8-[(2,2-Diethoxyethyl)sulfanyl]-10-oxodec-8-enenitrile: Similar structure but with an oxo group instead of a phenylsulfanyl group.

    10-(Phenylsulfanyl)deca-5,9-dienenitrile: Lacks the diethoxyethylsulfanyl group.

Uniqueness

8-[(2,2-Diethoxyethyl)sulfanyl]-10-(phenylsulfanyl)deca-5,9-dienenitrile is unique due to the presence of both diethoxyethylsulfanyl and phenylsulfanyl groups, which can impart distinct chemical and physical properties compared to similar compounds.

Properties

CAS No.

61546-47-2

Molecular Formula

C22H31NO2S2

Molecular Weight

405.6 g/mol

IUPAC Name

8-(2,2-diethoxyethylsulfanyl)-10-phenylsulfanyldeca-5,9-dienenitrile

InChI

InChI=1S/C22H31NO2S2/c1-3-24-22(25-4-2)19-27-21(15-9-6-5-7-12-17-23)16-18-26-20-13-10-8-11-14-20/h6,8-11,13-14,16,18,21-22H,3-5,7,12,15,19H2,1-2H3

InChI Key

DIRWNCSNJYLALL-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSC(CC=CCCCC#N)C=CSC1=CC=CC=C1)OCC

Origin of Product

United States

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